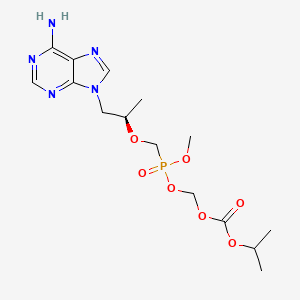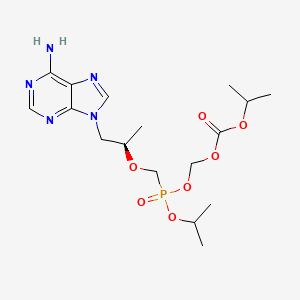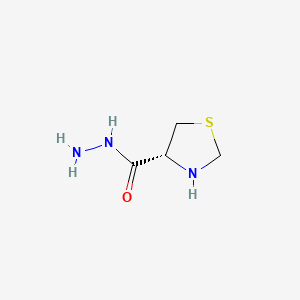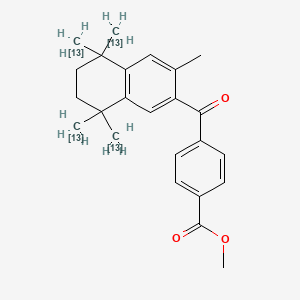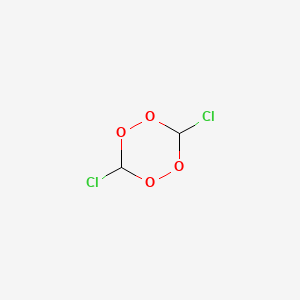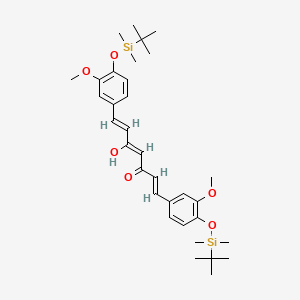
Di-(tert-Butyl-dimethylsilyl) Curcumin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-(tert-Butyl-dimethylsilyl) Curcumin is a chemical compound with the molecular formula C33H48O6Si2 . It’s a derivative of curcumin, a polyphenolic compound isolated from the rhizomes of Curcuma longa (turmeric) .
Molecular Structure Analysis
The Di-(tert-Butyl-dimethylsilyl) Curcumin molecule contains a total of 90 bonds. There are 42 non-H bonds, 16 multiple bonds, 13 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .
Physical And Chemical Properties Analysis
Di-(tert-Butyl-dimethylsilyl) Curcumin has a molecular weight of 596.9 g/mol . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts . The exact mass is 596.29894232 g/mol .
Wissenschaftliche Forschungsanwendungen
Medicine: Anticancer Potential
Di-(tert-Butyl-dimethylsilyl) Curcumin has been studied for its potential in cancer treatment due to its ability to target inflammatory mediators and signaling pathways. Research suggests that incorporating sterically demanding and hydrophobic groups like carboranes into the molecule could enhance drug biostability and selectivity .
Pharmacology: COX-2/5-LO Inhibition
In pharmacology, the compound has shown promise as a dual inhibitor of cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are key enzymes in eicosanoid biosynthesis. This activity is crucial for developing new anti-inflammatory drugs .
Biochemistry: Enzyme Interaction
The biochemical applications of Di-(tert-Butyl-dimethylsilyl) Curcumin include its interaction with biological targets such as enzymes or receptor proteins. The compound’s non-covalent interactions may increase its affinity to these targets, which is significant for drug design .
Nanotechnology: Drug Delivery Systems
In nanotechnology, the compound’s modified structure could be used to create more efficient drug delivery systems. Its ability to form dihydrogen bonds might improve the targeting of drugs to specific cells or tissues .
Materials Science: Polyimide Films
Di-(tert-Butyl-dimethylsilyl) Curcumin derivatives could be incorporated into polyimide films to enhance their dielectric properties. These films are used in the microelectronics industry for their low dielectric constant and high thermal stability .
Chemical Engineering: Antioxidant Properties
The compound’s antioxidant properties are of interest in chemical engineering. It could be used to synthesize materials that prevent oxidation, which is vital for preserving the quality and safety of industrial products .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-23,34H,1-12H3/b17-13+,18-14+,26-23- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTANFSVGWHEWKY-MVRVVBEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)/O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747599 |
Source


|
| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-(tert-Butyl-dimethylsilyl) Curcumin | |
CAS RN |
1134639-23-8 |
Source


|
| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

